![molecular formula C20H20N2O4 B2973176 N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide CAS No. 883956-11-4](/img/structure/B2973176.png)
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide
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Overview
Description
“N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide” is a synthetic compound . It is related to Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-, which has a molecular weight of 223.2683 . It is also related to N- (3,4-dimethoxyphenyl)acetamide, which has a molecular weight of 195.22 .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the preparation of a related compound involved adding 3,4-dimethoxy-1-glycyl benzene hydrobromate, 3,4,5-trimethoxy toluylic acid, DMAP and anhydrous methylene chloride in a reaction flask .Molecular Structure Analysis
The molecular structure of related compounds can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI for Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- is InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3, (H,13,14) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include stirring reactions at room temperature . The reactions often involve the use of catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds include a molecular weight of 223.2683 , a density of 1.1±0.1 g/cm3, a boiling point of 408.4±35.0 °C at 760 mmHg, and a flash point of 200.8±25.9 °C .Scientific Research Applications
- Molbank article on the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- Recent investigations into synthesis and pharmacological activities of N-phenylacetamide sulphonamides
- Patent on the preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxoquinolin-3-yl]acetamide . 📚
Safety and Hazards
Related compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
properties
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12(23)21-20-18(13-9-10-16(25-3)17(11-13)26-4)19(24)14-7-5-6-8-15(14)22(20)2/h5-11H,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAYULBFKIWLSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide |
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